molecular formula C9H6N4O2 B7886080 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione

Cat. No.: B7886080
M. Wt: 202.17 g/mol
InChI Key: UMJQZOCJROWRAX-UHFFFAOYSA-N
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Description

The compound identified as 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione include other chemical entities with comparable structures and properties. Examples may include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin derivative.

    CID 5362065: A β-lactam antibiotic.

Uniqueness

This compound may exhibit unique properties or activities that distinguish it from similar compounds. These could include specific binding affinities, reaction conditions, or biological effects that make it particularly valuable for certain applications.

Properties

IUPAC Name

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQZOCJROWRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)N=C3NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)NC(=O)N=C3NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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